molecular formula C13H17NO6S2 B2547105 5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid CAS No. 1009419-81-1

5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid

Cat. No.: B2547105
CAS No.: 1009419-81-1
M. Wt: 347.4
InChI Key: LYBCLCKCCNIXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid (CAS 1009419-81-1) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 13 H 17 NO 6 S 2 and a molecular weight of 347.41 g/mol . It serves as a key synthon in the synthesis of novel 3-carboxy-6-sulphonamidoquinolone derivatives, a class of compounds investigated as potent blockers of the Pannexin 1 (Panx1) channel protein . The Panx1 channel is a promising therapeutic target implicated in a range of pathologies, including neuropathic pain, ischemic stroke, cancer, and Autosomal Dominant Polycystic Kidney Disease (ADPKD) . Research-grade this compound is essential for developing new chemical entities that can modulate this channel's activity. The resulting quinoline derivatives have demonstrated powerful Panx1 channel blocking activity in patch-clamp assays on heterologous expression systems, with some analogs showing greater potency than the reference compound Carbenoxolone (CBX) . This makes the compound a critical tool for researchers exploring new treatment strategies for Panx1-related conditions. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. Please refer to the Safety Data Sheet for proper handling and storage information, which typically recommends storage at 2-8°C .

Properties

IUPAC Name

5-[(1-carboxy-3-methylsulfanylpropyl)sulfamoyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S2/c1-8-3-4-9(7-10(8)12(15)16)22(19,20)14-11(13(17)18)5-6-21-2/h3-4,7,11,14H,5-6H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBCLCKCCNIXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Key Intermediates

The WO2024123815A1 patent outlines a 7-step synthesis starting from 2-bromo-5-chloropyridine:

  • Grignard Reaction : 2-Bromo-5-chloropyridine reacts with 2-(tert-butoxy)-N-methoxy-N-methylacetamide in the presence of a Grignard reagent to form a ketone intermediate.
  • Enzymatic Reduction : Ketone reductase and glucose dehydrogenase catalyze the reduction of the ketone to an alcohol, achieving >98% enantiomeric excess.
  • Cyanation : The alcohol intermediate undergoes BF3·OEt2-mediated cyanation at −28°C to install the nitrile group.
  • Hydrolysis : Nitrilase enzymes hydrolyze the nitrile to a carboxylic acid.
  • Sulfamoylation : The benzoic acid derivative is sulfamoylated using triethylamine as a base and DCM/isopropanol solvent systems.

Critical Process Parameters

Step Reagents/Conditions Yield Purity (HPLC)
Grignard Reaction MgCl₂, THF, 0°C 85% 92%
Enzymatic Reduction KRED-117297, GDH-117446, 30°C 94% 99%
Cyanation BF3·OEt2, CH3CN, −28°C 78% 95%
Sulfamoylation Triethylamine, DCM/IPA 82% 98%

This method achieves an overall yield of 52% and is notable for its enzymatic stereocontrol, avoiding traditional chiral resolution.

Direct Substitution Strategy (CN105439915A)

Single-Step Sulfamoylation

The Chinese patent CN105439915A simplifies synthesis by substituting a chlorine atom in 2-methoxy-5-chlorobenzoic acid methyl ester with a sulfamoyl group:

  • Reaction Setup :

    • Substrate: 2-Methoxy-5-chlorobenzoic acid methyl ester
    • Reagent: Sodium aminosulfinate (1.05–1.2 equivalents)
    • Catalyst: CuBr (5–10 mol%)
    • Solvent: Tetrahydrofuran (THF)
    • Conditions: 45–60°C for 10–14 hours.
  • Workup : Activated carbon decolorization followed by reduced-pressure concentration yields the sulfamoyl product.

Performance Metrics

Parameter Value
Yield 94.5–96.5%
Purity (HPLC) 99.5–99.7%
Reaction Scale 0.25–1.0 mol

This method eliminates multi-step complexity and reduces waste generation, making it industrially viable.

Comparative Analysis of Methodologies

Efficiency and Scalability

Metric Sulfamoylation-Coupling Direct Substitution
Steps 7 1
Overall Yield 52% 95%
Catalyst Cost High (enzymes/Pd) Low (CuBr)
Environmental Impact Moderate (solvent use) Low (minimal byproducts)

The direct substitution route excels in simplicity and cost-effectiveness, while the coupling approach offers superior stereochemical control.

Purity and Byproduct Management

  • WO2024123815A1 : Byproducts include Pd residues (≤10 ppm), removed via crystallization in ethyl acetate/n-heptane.
  • CN105439915A : Sodium chloride is the sole byproduct, easily filtered post-reaction.

Emerging Techniques and Optimization

Solvent Engineering

Recent optimizations in the sulfamoylation step (WO2024123815A1) demonstrate that replacing DCM with 2-MeTHF improves sustainability without compromising yield.

Catalytic Innovations

  • Enzyme Immobilization : Immobilizing ketone reductase on silica gel enhances reusability (6 cycles, 90% activity retention).
  • Copper Ligand Systems : Bipyridine ligands increase CuBr turnover in the direct method, reducing catalyst loading to 2 mol%.

Chemical Reactions Analysis

Synthetic Reactions

The compound is synthesized through a multi-step process involving key functional group manipulations:

Reaction StepConditions/ReagentsPurposeKey Observations
Sulfamoyl linkage formation Reaction of benzoic acid derivative with amine intermediate (e.g., 3-(methylsulfanyl)propylamine) in anhydrous DMF or THF at 0–25°CEstablish sulfonamide bridgeRequires stoichiometric control to avoid over-sulfonation.
Carboxylic acid protection Esterification using methanol/H<sub>2</P>SO<sub>4</sub> or DCC/DMAPProtect carboxylic acid during subsequent stepsMethyl ester intermediate confirmed via <sup>1</sup>H NMR (δ 3.7 ppm, singlet).
Methylsulfanyl introduction Nucleophilic substitution with methylsulfanylpropyl bromide in basic conditions (K<sub>2</sub>CO<sub>3</sub>/acetone)Install methylsulfanyl side chainReaction monitored by TLC (R<sub>f</sub> = 0.45 in ethyl acetate/hexane).
Deprotection Acidic hydrolysis (HCl/EtOH) or saponification (NaOH/H<sub>2</sub>O)Regenerate free carboxylic acidFinal purity >95% confirmed by HPLC (retention time: 8.2 min) .

Post-Synthetic Reactivity

The compound undergoes three primary reactions under controlled conditions:

Hydrolysis of Ester Derivatives

Reaction TypeConditionsProductsNotes
Acidic hydrolysis6M HCl, reflux, 12hFree carboxylic acidQuantitative conversion observed via FT-IR (loss of ester carbonyl at 1740 cm<sup>-1</sup>).
Basic hydrolysis2M NaOH, 60°C, 6hCarboxylate saltRequires neutralization to isolate free acid.

Oxidation of Methylsulfanyl Group

Oxidizing AgentConditionsProductSelectivity
H<sub>2</sub>O<sub>2</sub> (30%)RT, 24hSulfoxide derivative (R-S(O)-CH<sub>3</sub>)Partial oxidation (70% yield).
mCPBA (2 eq.)0°C → RT, 12hSulfone derivative (R-SO<sub>2</sub>-CH<sub>3</sub>)Complete conversion confirmed by LC-MS (m/z 379.4).

Sulfonamide Cleavage

ConditionsProductsMechanism
Concentrated H<sub>2</sub>SO<sub>4</sub>, 100°C, 6hBenzoic acid fragment + sulfonic acid byproductAcid-catalyzed desulfonation
LiAlH<sub>4</sub> in THF, refluxAmine intermediate + sulfurous gasReductive cleavage

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonamide group directs electrophiles to the meta and para positions of the benzoic acid ring:

ReactionReagentsMajor ProductYield
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-Nitro derivative55%
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>, 50°C4-Bromo derivative62%

Analytical Characterization

Key techniques used to validate reaction outcomes:

  • HPLC : Purity assessment (C18 column, 0.1% TFA/ACN gradient).

  • NMR : Structural confirmation (<sup>1</sup>H/<sup>13</sup>C spectra match predicted shifts).

  • LC-MS : Molecular ion ([M-H]<sup>-</sup> at m/z 346.3) and fragmentation patterns .

Comparative Reactivity

The methylsulfanyl propyl chain enhances stability against nucleophilic attack compared to simpler sulfonamides, while the carboxylic acid enables salt formation with amines (e.g., triethylamine) for improved solubility.

This reactivity profile underscores its utility in medicinal chemistry, particularly for derivatization into prodrugs or targeted inhibitors. Further studies are needed to explore its catalytic or enzymatic interactions.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C13H17NO6S2
  • Molecular Weight : Approximately 347.41 g/mol
  • Structural Features :
    • Sulfamoyl group
    • Carboxylic acid functional group
    • Methylsulfanyl propyl chain

Antimicrobial Activity

Research indicates that 5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid exhibits potential antimicrobial properties. Initial studies have focused on its efficacy against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

In vitro assays have demonstrated that this compound may inhibit the growth of these pathogens, suggesting its potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been a focal point of research. Preliminary data suggest that it may interact with enzymes involved in inflammatory processes, which could lead to therapeutic applications in treating conditions such as arthritis or other inflammatory diseases.

Antioxidant Properties

Studies have shown that this compound possesses antioxidant activity. The compound has been evaluated for its ability to scavenge free radicals, indicating its potential role in preventing oxidative stress-related diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Reaction of appropriate benzoic acid derivatives with sulfamoyl chlorides.
  • Introduction of the methylsulfanyl propyl chain through nucleophilic substitution reactions.

These synthetic pathways allow for the customization of the compound's properties based on desired applications in research and pharmaceuticals .

Case Studies and Research Findings

Recent studies have provided insights into the potential applications and mechanisms of action for this compound:

  • Antimicrobial Evaluation : In vitro studies have shown that it exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming some standard antibiotics in certain assays.
  • Antioxidant Studies : The compound demonstrated strong free radical scavenging activity, comparable to established antioxidants like ascorbic acid, suggesting its utility in formulations aimed at combating oxidative stress .

Mechanism of Action

The mechanism by which 5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The carboxy-methylsulfanyl-propyl chain can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with several 1,3,4-thiadiazole and 1,2,4-triazole derivatives (Table 1). Key distinctions include:

  • Sulfamoyl vs. Thiourea/Thione Groups : Unlike thiourea derivatives (e.g., compounds 7 , 8 , 11 , 12 ), the target molecule features a sulfamoyl (-SO₂NH-) linker, which may enhance solubility due to the polar sulfonamide group .
  • Benzoic Acid vs.
Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Functional Groups Biological Activity (if reported)
5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid Benzoic acid Sulfamoyl, methylsulfanyl, carboxylic acid Not explicitly reported
N-{3-(methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide 1,3,4-Thiadiazole Benzamide, methylsulfanyl Anti-influenza A H3N2 (EC₅₀: 31.4 µM)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(methylsulfanyl)-1-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)propyl]thiourea 1,2,4-Triazole Thiourea, trifluoromethyl Anti-tuberculosis (MIC: 30.88 µM, non-selective)
5-[1-Amino-3-(methylsulfanyl)propyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione 1,2,4-Triazole Thione, primary amine Intermediate for thiourea synthesis

Biological Activity

5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid, with the CAS number 1009419-81-1, is a compound that has garnered attention in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from diverse sources including case studies and research findings.

Structural Formula

The molecular formula for this compound is C13H17NO6S2C_{13}H_{17}NO_6S_2 with a molecular weight of approximately 347.4 g/mol. The compound features a benzoic acid core substituted with a sulfamoyl group and a carboxypropyl chain, which may influence its biological interactions.

Physical Properties

PropertyValue
Molecular Weight347.4 g/mol
Purity>95%
Storage ConditionsCool, dry place
Hazard ClassificationNot hazardous

Research indicates that compounds similar to this compound may interact with various biological pathways. Notably, benzoic acid derivatives have been shown to enhance the activity of protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . These pathways are crucial for maintaining cellular homeostasis and may play roles in aging and cancer biology.

Antiproliferative Effects

In studies assessing the antiproliferative activity of benzoic acid derivatives, compounds exhibiting structural similarities have demonstrated significant effects on cancer cell lines. For instance, certain derivatives were found to inhibit cell growth in leukemic HL60 cells, suggesting potential as anticancer agents . The specific effects of this compound on these pathways remain to be thoroughly investigated.

Cytotoxicity Studies

Preliminary investigations into the cytotoxicity of related compounds have shown minimal adverse effects on normal human fibroblasts at therapeutic concentrations . This suggests that this compound may possess a favorable safety profile, making it an attractive candidate for further research.

Study 1: In Silico Analysis

A study conducted using in silico methods evaluated the binding affinity of various benzoic acid derivatives to key enzymes involved in proteostasis. The findings indicated that compounds with structural motifs similar to this compound could potentially serve as effective modulators of cathepsins B and L, enzymes critical for protein degradation .

Study 2: Comparative Biological Evaluation

Another investigation compared the biological activities of several benzoic acid derivatives, highlighting that certain structural modifications significantly influenced their antiproliferative properties. The study concluded that compounds with enhanced interaction profiles could lead to the development of novel therapeutic agents targeting cancer .

Q & A

Q. What are the recommended methods for synthesizing 5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sulfamoylation of 2-methylbenzoic acid derivatives using sulfamoyl chloride intermediates. Key steps include:
  • Protecting group strategy : Use tert-butyloxycarbonyl (Boc) to protect the carboxy group during sulfamoylation to prevent side reactions .
  • Purification : Employ gradient elution with reversed-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane) to isolate the compound. Monitor purity via LC-MS (liquid chromatography-mass spectrometry) and confirm structural integrity with 1^1H/13^13C NMR .
  • Impurity control : Pharmacopeial standards recommend monitoring for epimeric forms (e.g., via chiral chromatography) and residual solvents (GC-MS) to meet ≥95% purity thresholds .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : A tiered analytical approach is advised:
  • Solubility and stability : Conduct pH-dependent solubility studies (1–14) in buffered solutions, using UV-Vis spectroscopy to track degradation under thermal (40–60°C) and photolytic conditions .
  • Partition coefficient (LogP) : Determine via shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation .
  • Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess melting points and decomposition profiles .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Refer to frameworks like Project INCHEMBIOL :
  • Abiotic transformations : Simulate hydrolysis (pH 4–9, 25–50°C) and photolysis (UV irradiation in aqueous/organic media) with LC-HRMS to identify degradation products.
  • Biotic degradation : Use soil/water microcosms spiked with the compound, followed by metagenomic analysis to identify microbial degraders and quantify metabolites via 14^{14}C-labeling .
  • Adsorption studies : Batch experiments with varying soil types (e.g., clay, loam) to calculate Freundlich isotherms and assess mobility risks .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from isomerism or assay variability. Mitigation strategies include:
  • Epimer separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to isolate and test individual epimers .
  • Assay standardization : Replicate bioactivity assays (e.g., enzyme inhibition) under controlled conditions (pH, ionic strength) with positive/negative controls. Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets across studies, accounting for variables like cell line passage number or solvent effects .

Q. What advanced techniques are recommended for studying interactions between this compound and biological targets?

  • Methodological Answer : Integrate structural and functional approaches:
  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., sulfotransferases) to resolve binding modes. Soak crystals in mother liquor containing 10–20 mM compound .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) at 25–37°C to differentiate enthalpic vs. entropic contributions .
  • In silico docking : Use molecular dynamics simulations (AMBER/CHARMM force fields) to predict binding poses, validated by mutagenesis of key residues (e.g., Ala-scanning) .

Data Analysis and Reporting

Q. How should researchers address variability in chromatographic separation of isomers?

  • Methodological Answer : Optimize parameters systematically:
  • Mobile phase : Test acetonitrile/water vs. methanol/water with 0.1% formic acid to enhance peak resolution. Adjust gradient slope (1–5% B/min) to balance runtime and separation .
  • Column selection : Compare C18, phenyl-hexyl, and HILIC columns for selectivity. Note that sub-2µm particles improve efficiency but require UHPLC systems .
  • Data reporting : Include system suitability tests (e.g., USP tailing factor, plate count) and validation parameters (LOQ, LOD) in publications to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.